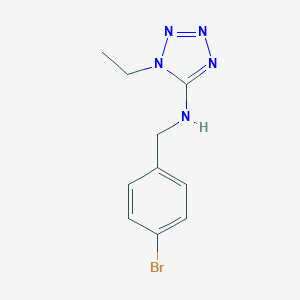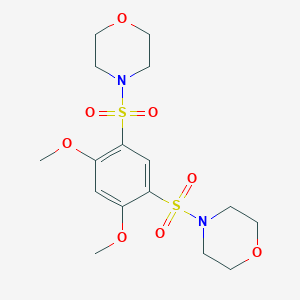![molecular formula C13H9BrClNO3 B275734 1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275734.png)
1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 3-Chlorobenzyloxy-4-nitrobromobenzene or CBONB and is a derivative of nitrobenzene.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene is not fully understood. However, it is believed to exert its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene in lab experiments is its relatively simple synthesis method. However, its potential toxicity and lack of selectivity for certain enzymes and signaling pathways may limit its use in certain applications.
Orientations Futures
1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene has the potential to be used in the development of new drugs for the treatment of cancer and inflammatory diseases. Future research could focus on optimizing its chemical structure to improve its selectivity and reduce potential toxicity. Additionally, further studies could investigate its mechanism of action and potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of 1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene involves the reaction of 3-chlorobenzyl alcohol with 4-nitrophenyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as acetonitrile or dimethylformamide and is typically carried out under reflux conditions.
Applications De Recherche Scientifique
1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene has been found to have potential applications in the field of medicinal chemistry. It has been shown to possess antitumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Propriétés
Formule moléculaire |
C13H9BrClNO3 |
|---|---|
Poids moléculaire |
342.57 g/mol |
Nom IUPAC |
1-bromo-2-[(3-chlorophenyl)methoxy]-4-nitrobenzene |
InChI |
InChI=1S/C13H9BrClNO3/c14-12-5-4-11(16(17)18)7-13(12)19-8-9-2-1-3-10(15)6-9/h1-7H,8H2 |
Clé InChI |
KMAOZEIZOHIGCQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=CC(=C2)[N+](=O)[O-])Br |
SMILES canonique |
C1=CC(=CC(=C1)Cl)COC2=C(C=CC(=C2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)
![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)
![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)
![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)
![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)




![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)
![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)
